2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone
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Overview
Description
2-({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-phenylethan-1-one is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyridazine ring, and a phenyl group
Preparation Methods
The synthesis of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-phenylethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and pyridazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents like dimethylformamide (DMF) and dichloromethane (DCM). Industrial production methods may involve optimization of these reactions to enhance yield and purity, often using catalytic processes and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like ketones to alcohols.
Scientific Research Applications
2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-phenylethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor and cytotoxic agent, showing activity against various cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of thiazole and pyridazine derivatives.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The thiazole and pyridazine rings are crucial for its binding affinity and specificity, influencing pathways related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyridazine derivatives, such as:
- **2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
- **N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The uniqueness of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-phenylethan-1-one lies in its combined thiazole-pyridazine framework, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16FN3OS2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C22H16FN3OS2/c1-14-21(29-22(24-14)16-7-9-17(23)10-8-16)18-11-12-20(26-25-18)28-13-19(27)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
ZCXVIDKBBKIITD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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